molecular formula C9H15FO2S B13606810 Spiro[3.5]nonane-7-sulfonyl fluoride

Spiro[3.5]nonane-7-sulfonyl fluoride

Cat. No.: B13606810
M. Wt: 206.28 g/mol
InChI Key: UDZCMWSLQHNKKN-UHFFFAOYSA-N
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Description

Spiro[3.5]nonane-7-sulfonyl fluoride is a spirocyclic compound characterized by a unique bicyclic structure where two rings share a single common atom. This compound is notable for its stability and reactivity, making it a valuable entity in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[3.5]nonane-7-sulfonyl fluoride can be synthesized through a cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides. This method involves mild reaction conditions and readily available reagents . Another approach involves the electrochemical oxidative coupling of thiols and potassium fluoride, which can be carried out at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of potassium fluoride or potassium hydrogen difluoride. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-7-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride, thiols, and various oxidizing agents. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions are sulfonyl fluorides and their derivatives, which are valuable intermediates in organic synthesis and chemical biology .

Scientific Research Applications

Spiro[3.5]nonane-7-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[3.5]nonane-7-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which facilitates selective interactions with amino acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.5]nonane-7-sulfonyl fluoride is unique due to its specific reactivity with nucleophiles and its applications in chemical biology and pharmaceuticals. Its ability to form stable covalent bonds with target molecules sets it apart from other spirocyclic compounds .

Properties

Molecular Formula

C9H15FO2S

Molecular Weight

206.28 g/mol

IUPAC Name

spiro[3.5]nonane-7-sulfonyl fluoride

InChI

InChI=1S/C9H15FO2S/c10-13(11,12)8-2-6-9(7-3-8)4-1-5-9/h8H,1-7H2

InChI Key

UDZCMWSLQHNKKN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(CC2)S(=O)(=O)F

Origin of Product

United States

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